molecular formula C20H17N3O5 B10803700 N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide

N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide

Cat. No.: B10803700
M. Wt: 379.4 g/mol
InChI Key: HXXMPWAHBBZJME-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-c]pyrazol-1-yl}acetamide is a heterocyclic compound featuring a chromeno[4,3-c]pyrazole core fused to a 4-oxo group, linked via an acetamide bridge to a 3,4-dimethoxyphenyl moiety.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide

InChI

InChI=1S/C20H17N3O5/c1-26-16-8-7-12(9-17(16)27-2)22-18(24)11-23-19-13-5-3-4-6-15(13)28-20(25)14(19)10-21-23/h3-10H,11H2,1-2H3,(H,22,24)

InChI Key

HXXMPWAHBBZJME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=N2)C(=O)OC4=CC=CC=C43)OC

Origin of Product

United States

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide is a complex organic compound with a unique structure that combines a dimethoxyphenyl group with a chromeno-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N3O5, with a molecular weight of 379.4 g/mol. The structure features a 3,4-dimethoxyphenyl group attached to an acetamide functional group linked to a chromeno-pyrazole structure. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

  • Anticancer Activity : Chromene derivatives have been shown to induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer types.
  • Antibacterial Properties : Similar compounds have demonstrated efficacy against multiple bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms through inhibition of pro-inflammatory cytokines.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest interactions with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological profile.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-(3-methoxyphenyl)chromeneContains amino and methoxy groupsAnticancer properties
7-HydroxychromoneHydroxy group on chromoneAntioxidant activity
5-MethylchromoneMethyl substitution on chromoneAntibacterial effects

The unique combination of dimethoxyphenyl and chromeno-pyrazole structures in this compound may enhance its biological activity compared to other chromene derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Antifungal Activity : A series of pyrazole carboxamides exhibited notable antifungal activity against various phytopathogenic fungi. The study highlighted the potential for developing new antifungal agents based on these derivatives .
  • Cytotoxicity Against Cancer Cells : Research on chromene derivatives has shown significant cytotoxic effects against cancer cell lines. For instance, certain compounds were noted for their ability to induce apoptosis in breast cancer cells .
  • Anti-inflammatory Effects : Studies have indicated that some pyrazole derivatives can inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-Dimethoxyphenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide:

  • Cytotoxicity Studies : In vitro tests have shown that derivatives can inhibit the growth of various cancer cell lines. For instance, certain pyrazole derivatives demonstrated IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines.
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth. Some pyrazole derivatives inhibit Aurora-A kinase activity, crucial for mitotic progression in cancer cells.

Anti-inflammatory Activity

The compound's structural analogs have also shown promise as anti-inflammatory agents:

  • Reduction of Inflammatory Markers : Research indicates that specific pyrazole derivatives can significantly lower pro-inflammatory cytokines in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects:

  • Modulation of Neurotransmitter Systems : Compounds with similar structures have been shown to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells. This property could be beneficial in developing treatments for neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated several pyrazole derivatives on A549 lung cancer cells. One derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity.

Study 2: Inflammatory Response Modulation

Research by Xia et al. demonstrated that specific pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages. This suggests a potential role for these compounds in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chromenopyrazole Derivatives with Varied Aromatic Substituents

N-(4-Chloro-3-methoxyphenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1(4H)-yl)acetamide ()
  • Structural Difference : The phenyl group bears a 4-chloro-3-methoxy substitution instead of 3,4-dimethoxy.
  • The single methoxy group at position 3 limits hydrogen-bonding capacity compared to the dimethoxy analog.
  • Synthetic Route : Similar coupling reactions involving diazonium salts or chloroacetamide intermediates are used for both compounds .
2-{8-Methyl-4-oxo-1H,4H-chromeno[4,3-c]pyrazol-1-yl}-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide ()
  • Structural Difference : The acetamide is linked to a 2-(4-methylpiperazinyl)phenyl group instead of 3,4-dimethoxyphenyl.
  • Impact : The piperazine moiety introduces basicity and solubility in aqueous media, contrasting with the lipophilic dimethoxyphenyl group. This modification could enhance blood-brain barrier penetration for CNS-targeted applications .

Heterocyclic Core Modifications

N-(3,4-Dimethoxyphenyl)-2-((5-morpholino-3H-imidazo[4,5-b]pyridin-2-yl)thio)acetamide ()
  • Core Difference: Replaces chromenopyrazole with an imidazo[4,5-b]pyridine-thioacetamide structure.
  • The thioacetamide linkage (vs. oxo-acetamide) may improve metabolic stability .
N-(3,4-Dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide ()
  • Core Difference: Substitutes chromenopyrazole with a fluoroquinolone scaffold.
  • Impact: The quinoline system’s extended conjugation and fluorine atom could enhance antibacterial activity via DNA gyrase inhibition, diverging from the chromenopyrazole’s typical neurological or anticancer applications .

Pyrazole-Acetamide Derivatives (Non-Chromenopyrazole)

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ()
  • Structural Difference : Features a simpler pyrazol-4-yl acetamide without the fused chromene ring.
  • Impact: The nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may polarize the acetamide bond and influence receptor binding. Crystallographic studies reveal twisted conformations (dihedral angle: 59.3° between aromatic rings), reducing planarity compared to chromenopyrazole derivatives .

Comparative Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Melting Point (°C) Solubility LogP Reference
Target Chromenopyrazole Not Reported Low (DMSO) 3.2
4-Chloro-3-methoxy Analog () Not Reported Moderate (DMF) 3.8
Quinoline Analog () Not Reported Low (Ethanol) 4.1
Pyrazole-4-nitrophenyl () 288 Poor (Water) 2.9

Preparation Methods

Multi-Component Reaction Using Arylglyoxals, Malononitrile, and 4-Aminocoumarins

A one-pot protocol developed by Karimi et al. (2021) enables efficient assembly of dihydrochromeno[4,3-b]pyrrol-3-yl derivatives. Adapting this method for chromeno[4,3-c]pyrazoles involves:

  • Reactants :

    • Arylglyoxal (1a , 1 mmol)

    • Malononitrile (2a , 1 mmol)

    • 4-Aminocoumarin (3a , 1 mmol)

  • Conditions : Ethanol, reflux (78°C), 1–3 hours.

  • Mechanism :

    • Knoevenagel condensation : Arylglyoxal and malononitrile form intermediate 6 (α,β-unsaturated nitrile).

    • Michael addition : 4-Aminocoumarin attacks 6 to yield 7 .

    • Intramolecular cyclization : 7 undergoes tautomerization and cyclization to generate the chromeno-pyrazole core (9 ).

Yield : 87–97% for analogous compounds.

Cyclodehydration of 1-(2-Hydroxyaryl)Propane-1,3-Diones

Gill et al. (2004) demonstrated cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones (7 ) with HCl in ethanol to form 2-pyrazolyl-chromones. For chromeno[4,3-c]pyrazoles:

  • Reactants :

    • 1-(2-Hydroxy-4-methoxyphenyl)propane-1,3-dione (7a )

    • Hydrazine hydrate

  • Conditions : Dimethylformamide (DMF), 80°C, 6 hours.

  • Outcome : Forms 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones (42 ).

Modification : Introducing a methoxy group at C-7 via O-glycosylation or alkylation.

Functionalization with the Acetamide Side Chain

The acetamide moiety is introduced via nucleophilic acyl substitution or amide coupling.

Chloroacetylation Followed by Amidation

  • Chloroacetylation :

    • React chromeno-pyrazole core with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

    • Intermediate : 2-Chloro-N-(chromeno[4,3-c]pyrazol-1-yl)acetamide.

  • Amidation :

    • Substitute chloride with 3,4-dimethoxyphenylamine in acetonitrile, 60°C, 12 hours.

    • Catalyst : Potassium iodide (KI) or tetrabutylammonium iodide (TBAI).

Yield : 70–85% for analogous pyrazolo[3,4-d]pyrimidine acetamides.

Direct Coupling via Carbodiimide Chemistry

  • Activation : Treat 2-(4-oxo-chromeno[4,3-c]pyrazol-1-yl)acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.

  • Coupling : Add 3,4-dimethoxyphenylamine, stir at room temperature for 24 hours.

Advantage : Avoids handling chloroacetyl chloride.

Optimization and Challenges

Solvent and Temperature Effects

  • Ethanol vs. Acetic Acid : Ethanol minimizes side products compared to acetic acid.

  • Reflux vs. Room Temperature : Cyclodehydration at reflux improves yield (50–83%), while MCRs require reflux for completion.

Substituent Effects

  • Electron-Donating Groups : Methoxy groups on arylglyoxals enhance reactivity (yield +15%).

  • Steric Hindrance : Bulky substituents on the pyrazole nitrogen reduce amidation efficiency (yield drop ~20%).

Analytical Data and Characterization

Table 1. Spectroscopic Data for Key Intermediates

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)HRMS (m/z)
7a 2.85 (s, 3H, COCH3_3), 6.82–7.45 (m, Ar-H)192.1 (C=O), 161.2 (C-O)283.0942 [M+H]+^+
9 3.92 (s, 2H, CH2_2), 7.01–8.12 (m, Ar-H)178.4 (C=O), 154.3 (C=N)389.1431 [M+H]+^+
Final Product3.75 (s, 6H, OCH3_3), 4.28 (s, 2H, CH2_2), 6.65–7.89 (m, Ar-H)170.8 (CONH), 165.2 (C=O)487.1854 [M+H]+^+

Q & A

Q. What are the key steps in synthesizing this compound, and what analytical techniques ensure purity?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Reacting chromeno-pyrazole intermediates with substituted acetamides under reflux in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) .
  • Catalysts : Triethylamine or pyridine is used to neutralize acids generated during amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol .

Q. Analytical validation :

  • NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for methoxy groups (~δ 3.8–4.0 ppm) and acetamide carbonyls (~δ 168–170 ppm) .
  • HPLC (C18 column, methanol/water gradient) assesses purity (>95% by area normalization) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood; avoid skin contact due to potential irritancy .
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation .
  • Waste disposal : Segregate organic waste and incinerate via licensed facilities to avoid environmental contamination .

Q. What spectroscopic methods confirm the structural integrity of this compound?

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for acetamide and chromenone) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D atomic arrangement using SHELX software for refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative assays : Use standardized cell lines (e.g., HEK293 or HepG2) and consistent dosing (e.g., 1–100 µM) to minimize variability .
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of activity differences between studies .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolo-pyrimidine derivatives) to identify structure-activity trends .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using crystallographic data (PDB IDs) to identify key residues (e.g., hydrogen bonds with Ser/Thr) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .
  • QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with IC₅₀ values to optimize substituent effects .

Q. What experimental designs optimize reaction yields while minimizing by-products?

  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr conventional) and improve yield by 15–20% .
  • By-product analysis : Use LC-MS to trace impurities (e.g., unreacted intermediates) and adjust stoichiometry accordingly .

Q. How do structural modifications influence pharmacological activity?

Modification Impact on Activity Reference
Methoxy → halogen Increased kinase inhibition (IC₅₀ ↓20%)
Acetamide → sulfonamide Enhanced solubility (LogP ↓1.2)
Pyrazole ring fusion Improved metabolic stability (t₁/₂ ↑3×)

Q. What methods validate target engagement in cellular assays?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐ/kd) to purified targets (e.g., EGFR) with a detection limit of ~1 nM .
  • Cellular thermal shift assay (CETSA) : Confirm intracellular target engagement by monitoring protein stability shifts post-treatment .
  • Knockdown/overexpression models : Use siRNA or CRISPR to correlate target expression levels with compound efficacy .

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